N-Benzylmethanesulfonohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

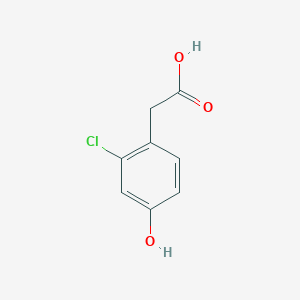

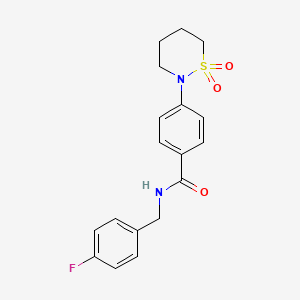

N-Benzylmethanesulfonohydrazide is a chemical compound with the CAS Number: 90197-54-9 . It has a molecular weight of 200.26 and is typically stored at a temperature of 4 degrees Celsius . The compound is usually available in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H12N2O2S/c1-13(11,12)10(9)7-8-5-3-2-4-6-8/h2-6H,7,9H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms. It is typically stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, solubility, and reactivity are not provided in the available resources.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

N-Benzylmethanesulfonohydrazide and its derivatives have been explored for their reactivity and application in organic synthesis. For instance, benzylsulfonyldiazomethane, a related compound, is employed for the ring enlargement of cycloalkanones. This reaction facilitates the synthesis of homologated cycloalkanones, which are subsequently transformed into cycloalkenes through bromination and cheletropic ring contraction (Toyama, Aoyama, & Shioiri, 1982). Additionally, N,N′-Dibromo-N,N′-1,2-ethanediylbis(benzene sulfonamide) has been utilized as a catalytic agent for the tetrahydropyranylation and depyranylation of alcohols and phenols under mild conditions, showcasing the potential of sulfonamide derivatives in facilitating or catalyzing chemical transformations (Khazaei, Rostami, & Mahboubifar, 2007).

Environmental Applications

In environmental chemistry, the detection and quantification of pollutants such as UV filters in water samples have been achieved using methods involving sulfonate derivatives. A novel analytical method involving solid-phase extraction and liquid chromatography-electrospray ionization-tandem mass spectrometry has been developed for the determination of UV sunscreen agents in water, including compounds related to sulfonate chemistry (Rodil, Quintana, López-Mahía, Muniategui-Lorenzo, & Prada-Rodríguez, 2008).

Corrosion Inhibition

The application of triphenylmethane derivatives, including those related to benzylmethanesulfonohydrazide, has been explored in the context of copper corrosion inhibition. These compounds, studied in sulfuric acid media, have shown potential as copper corrosion inhibitors, demonstrating the role of sulfonamide and related derivatives in protecting metals from corrosion (Bastidas, Pinilla, Cano, Polo, & Miguel, 2003).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been investigated for their potential applications in cancer treatment. For example, a methylsulfonyl derivative of nordihydroguaiaretic acid was found to inhibit MDR1 gene expression and suppress drug-resistant cancer cells, suggesting the utility of sulfonamide derivatives in overcoming multidrug resistance in cancer therapy (Huang et al., 2015).

Material Science and Polymer Chemistry

The modification of polybenzimidazole with sulfonate groups to enhance its conductivity and utility in fuel cells highlights the importance of sulfonamide derivatives in material science. This modification leads to polymers with improved hydration and conductivity, essential properties for high-performance fuel cells (Roziere, Jones, Marrony, Glipa, & Mula, 2001).

Eigenschaften

IUPAC Name |

N-benzylmethanesulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-13(11,12)10(9)7-8-5-3-2-4-6-8/h2-6H,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIMHBUEWUPXRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2696983.png)

![2-({[4-(Dimethylamino)phenyl]amino}methyl)-6-methoxyphenol](/img/structure/B2696987.png)

![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2696988.png)

![6-(3-Methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate](/img/structure/B2696996.png)

![7-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2696999.png)

![(3,3-Difluorocyclobutyl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2697000.png)